molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

4,6-Dichloro-5-methoxypyrimidine

Cat. No. B156074
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
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Patent
US09238632B2

Procedure details

Piperazine (20 g, 0.233 mol, 8.33 eq) is dissolved in water (100 ml), and to this solution is added 4,6-dichloro-5-methoxypyrimidine (5.00 g, 41.9 mmol, 1.0 eq). The mixture is stirred vigorously at room temperature for 2.0 h, during which 4,6-dichloro-5-methoxypyrimidine is gradually dissolved. The reaction solution is loaded into hydrogenation reactor and added with 10% Pd/C (0.66 g), and the mixture is stirred under 60 psi (0.4 Mpa) hydrogen atmosphere for 3.0 h. The mixture is filtered, extracted with CH2Cl2 (60 ml*3) for the products in the aqueous phase. Extracts are combined, dried over anhydrous sodium sulfate and filtered by vacuum filtration, and concentrated to give a crude product (5.0 g). The crude product is left to precipitate a white solid (yield: 92.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.66 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([O:14][CH3:15])=[C:12](Cl)[N:11]=[CH:10][N:9]=1.[H][H]>O.[Pd]>[CH3:15][O:14][C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.66 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is gradually dissolved
CUSTOM
Type
CUSTOM
Details
The reaction solution is loaded into hydrogenation reactor
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (60 ml*3) for the products in the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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